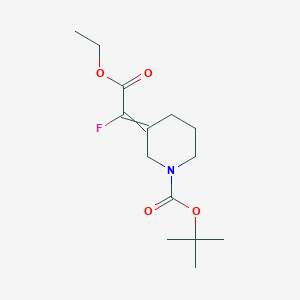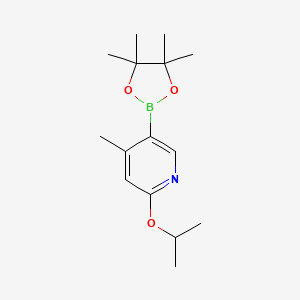
1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Characterization
1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole is part of a broader category of trifluoromethyl substituted pyrazoles, which have been synthesized through improved and efficient methods starting from corresponding β-diketones. These compounds, including variants like 3,5-bis(trifluoromethyl)-1H-pyrazole, have been characterized using multinuclear NMR spectroscopy and their thermal properties assessed through differential scanning calorimetry, highlighting their relevance in material science and chemistry research for their unique properties and potential applications (Grünebaum et al., 2016).
Optical Properties and Ligand Affinity
Research on fluorinated bis(pyrazoles) has unveiled their synthesis, molecular structure, spectroscopic and dielectric properties, and hydrophobicity. This work contributes to the understanding of how fluorination affects these compounds' behavior, with implications for their use in designing new materials and in applications like sensing and detection in various media. The absorption and fluorescence emission properties of these molecules provide insights into their potential use in photonic devices and environmental monitoring (Pedrini et al., 2020).
Applications in Lithium-Ion Batteries
The novel methylated pyrazole derivative, 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole (MBTFMP), has been synthesized and characterized for high voltage application in lithium-ion batteries (LIBs). This research demonstrates the potential of such fluorinated pyrazoles as functional additives in LIB electrolytes, showcasing their role in enhancing cell cycling performance and electrochemical stability, which is critical for the development of high-performance energy storage systems (von Aspern et al., 2020).
Antimicrobial Applications
Studies on amino pyrazole derivatives, including those with trifluoromethyl groups, have explored their synthesis and evaluated their medicinal value, particularly their antifungal and antimicrobial activities. This research underscores the pharmaceutical potential of fluorinated pyrazoles, highlighting their capacity to serve as active ingredients in the development of new antimicrobial agents, which is crucial for addressing the rising challenge of antimicrobial resistance (Shah et al., 2018).
Eigenschaften
IUPAC Name |
1-[3,5-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)pyrazol-1-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13HF21N2O/c14-5(15,8(21,22)10(25,26)12(29,30)31)2-1-3(36(35-2)4(37)7(18,19)20)6(16,17)9(23,24)11(27,28)13(32,33)34/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEDSJLGINMLBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13HF21N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1403637.png)